
Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate" is not directly mentioned in the provided papers. However, the papers discuss various methyl ester derivatives and their synthesis, which can provide insights into the general class of compounds related to the one . These compounds are often investigated for their potential biological activities, such as anti-tumor properties and kinase inhibition , and are used in the synthesis of various heterocyclic systems .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of methyl esters with different reagents to produce a variety of derivatives. For instance, methyl ester derivatives have been synthesized and modified to potent HDAC inhibitors by saponification, hydrazinolysis, and reactions with amines and amino acid esters . Similarly, methyl ester derivatives have been used as reagents for the preparation of various heterocyclic systems, including pyrimidinones and pyrazoles .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using techniques such as X-ray diffraction, FTIR, NMR, and elemental analysis . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds. For example, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were elucidated using X-ray single crystal diffraction .
Chemical Reactions Analysis
The chemical reactivity of methyl ester derivatives is explored through various reactions, including condensation with heterocyclic compounds , interaction with heteroarylhydrazines , and condensation reactions with phenylhydrazine . These reactions lead to the formation of a wide range of heterocyclic systems with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined in conjunction with their synthesis and structural analysis. Properties such as solubility, melting points, and molar conductivity are assessed to understand the behavior of these compounds under different conditions . Additionally, quantum chemical studies provide insights into global chemical reactivity descriptors, natural population analysis, thermodynamic properties, and non-linear optical properties .
Wissenschaftliche Forschungsanwendungen
Introduction to Chemical Properties and Synthesis Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate, while not directly mentioned in the reviewed literature, is structurally related to compounds explored for various applications in pharmaceutical and synthetic organic chemistry. A closely related compound, Methyl-2-formyl benzoate, is recognized for its bioactive precursor role in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a substrate makes it an excellent candidate for the development of new bioactive molecules, serving as a raw material for the preparation of medical products. This highlights the potential of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate in similar applications, given its structural similarity and potential for chemical modification (Farooq & Ngaini, 2019).
Environmental Applications and Concerns The application of alternative fumigants, such as methyl bromide and chloropicrin, in agricultural practices, including those for strawberry fields in California, underscores the need for environmentally friendly pest control methods. These chemicals, while effective, pose hazards to the environment and human health. Research into water-soluble formulations of fumigants that can be applied through drip irrigation systems suggests a move towards more sustainable and less hazardous pest management strategies. This area of research may benefit from the exploration of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate derivatives as potential environmentally friendly fumigants, given their chemical flexibility and potential for formulation into less harmful compounds (Ajwa et al., 2002).
Antimicrobial and Preservative Uses The search for new antimicrobial agents is ongoing, particularly for applications in food preservation and medical treatments. The review on benzoate and sorbate salts discusses the balance between their invaluable preservative properties and potential health hazards, such as their reaction to form carcinogens or their role as weak endocrine disrupters. This dichotomy underscores the importance of research into safer, more effective preservatives and antimicrobial agents. Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate, by virtue of its structural characteristics, could be investigated for similar applications, potentially offering a safer alternative to current preservatives (Piper & Piper, 2017).
Safety and Hazards
This compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P260, P262, P270, P280, P305+P351+P338, and P402+P404 , which provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
methyl 2-[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,8-14)12(17)15-10-7-5-4-6-9(10)11(16)18-3/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFXGAAEPXDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)
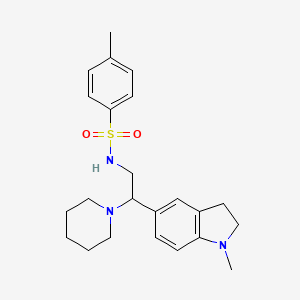
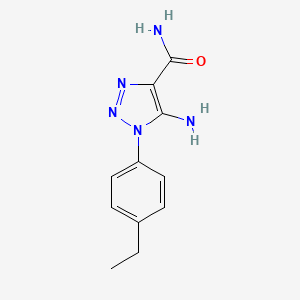
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)
![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)
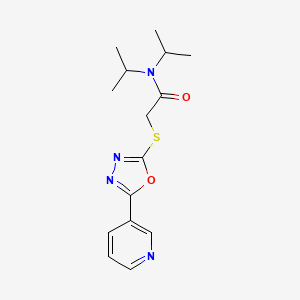
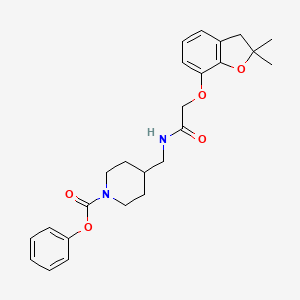
![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)
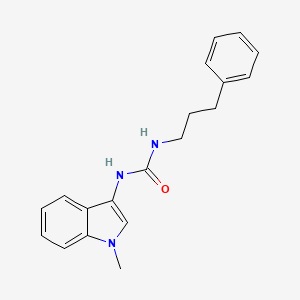
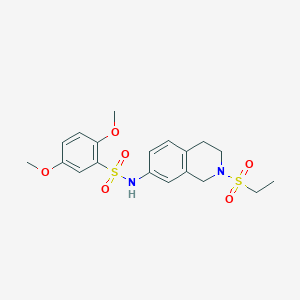
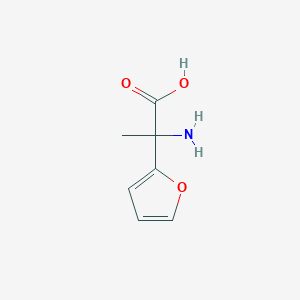
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)
![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)